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Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane finds application as a chiral building block in organic synthesis. Its chiral center, denoted by the "(S)" in the name, allows for the construction of complex molecules with defined stereochemistry. This is crucial in the development of pharmaceuticals and other materials where the three-dimensional arrangement of atoms is critical for function.
Studies have explored the use of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane in the synthesis of various target molecules, including:
The unique structure of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane, with its two oxazolyl groups, has been explored for the development of asymmetric catalysts. These catalysts can promote chemical reactions with high selectivity, favoring the formation of one enantiomer (mirror image) over the other.
Research by Sun et al. (2011) investigated the use of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane as a ligand in the design of chiral Brønsted acid catalysts for various asymmetric reactions [].
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane is a chiral compound characterized by the presence of two oxazoline rings linked to a central methane carbon. Its molecular formula is and its CAS number is 132098-54-5. This compound exhibits unique structural properties due to the tert-butyl groups, which enhance its steric bulk and influence its reactivity and interactions in chemical processes. The oxazoline rings contribute to its chirality, making it valuable in asymmetric synthesis and catalysis.
The major products from these reactions include oxazoline N-oxides and oxazolidines, depending on the specific conditions and reagents used.
The biological activity of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane has been explored in various contexts. Its chiral nature allows it to interact selectively with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions. Research indicates potential applications in drug design due to its ability to modulate biological pathways through selective binding.
The synthesis of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane typically involves the reaction of (S)-phenylalanine derivatives with formaldehyde under acidic conditions. The process generally includes:
Industrial methods may utilize continuous flow reactors to optimize reaction conditions and improve yields.
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane finds applications across various fields:
Interaction studies involving Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane focus on its binding affinity with various metal ions and biological macromolecules. These studies reveal insights into how the compound can influence catalytic processes and biological functions through its specific structural features.
Several compounds share structural similarities with Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane. Here are some notable examples:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| Bis(2-((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenyl)amine | 485394-22-7 | Contains phenyl groups instead of methane |
| Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane | 132098-58-9 | Features benzyl substituents |
| Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane | 132098-59-0 | Has phenyl groups similar to bis(phenyl) derivatives |
The uniqueness of Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane lies in its specific chiral structure and the presence of two oxazoline rings that provide a versatile platform for coordination with various metal ions. This versatility is particularly valuable in asymmetric synthesis and catalysis, where precise control over stereochemistry is crucial. The tert-butyl groups also enhance steric hindrance, influencing reactivity patterns that differ from other similar compounds.
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